1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4. It is characterized by the presence of a fluoro group and a trifluoromethyl group attached to a naphthalene ring.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 3-(trifluoromethyl)phenyl derivatives.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of the fluoro group.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding naphthoquinones and reduction reactions to yield dihydronaphthalenes.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds.
Agrochemicals: It is used in the synthesis of agrochemicals due to its ability to improve the efficacy and environmental stability of active ingredients.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and materials science research.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-(3-(trifluoromethyl)phenyl)naphthalene can be compared with similar compounds such as:
1-Fluoro-2-(trifluoromethyl)benzene: This compound has a similar structure but lacks the naphthalene ring, resulting in different chemical properties and applications.
3-(Trifluoromethyl)phenyl isocyanate: This compound contains the trifluoromethyl group but has an isocyanate functional group instead of a fluoro group, leading to different reactivity and uses.
Piperazine, 1-[3-(trifluoromethyl)phenyl]-: This compound features a piperazine ring, which imparts different biological activities and applications compared to the naphthalene derivative.
The uniqueness of this compound lies in its combination of the fluoro and trifluoromethyl groups attached to a naphthalene ring, providing distinct chemical and physical properties that are valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H10F4 |
---|---|
Molekulargewicht |
290.25 g/mol |
IUPAC-Name |
1-fluoro-3-[3-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-10-13(8-12-4-1-2-7-15(12)16)11-5-3-6-14(9-11)17(19,20)21/h1-10H |
InChI-Schlüssel |
MQGSSZFHSKGBCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.